REACTION_CXSMILES
|
[C:1]([OH:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](OC)[CH:3]=1.C1CN2[C:14](=[N:15]CCC2)[CH2:13]1.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1>CN(C=O)C.[Cl-].[NH4+]>[C:2]1([C:1]2[O:11][CH:13]=[CH:14][N:15]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(=CC=C1)OC)(=O)O
|
Name
|
|
Quantity
|
78 mL
|
Type
|
reactant
|
Smiles
|
C1CC2=NCCCN2C1
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred about 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of methyl
|
Type
|
ADDITION
|
Details
|
by dropwise addition
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the organic layers washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration and recrystallization (diethyl ether/hexanes)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1OC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |